2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine
Overview
Description
“2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine” is a chemical compound with the CAS Number: 957345-34-5 . It has a molecular weight of 290.99 . This compound is typically in solid form .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including “2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine”, is a topic of interest in the agrochemical and pharmaceutical industries . The biological activities of trifluoromethylpyridine (TFMP) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Molecular Structure Analysis
The InChI code for “2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine” is 1S/C6H2F4IN/c7-5-3 (11)1-2-4 (12-5)6 (8,9)10/h1-2H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
Trifluoromethylpyridines, including “2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine”, are used in various chemical reactions. For instance, they act as reactants in the preparation of aminopyridines through amination reactions .Physical And Chemical Properties Analysis
“2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine” is a solid at room temperature . Its unique physicochemical properties are attributed to the presence of the fluorine atom and the pyridine moiety .Scientific Research Applications
Synthesis and Chemical Properties
Halogen Shuffling in Pyridines : The conversion of 2-chloro-6-(trifluoromethyl)pyridine into its 3-iodo derivative and subsequent isomerization to afford 2-chloro-4-iodo-6-(trifluoromethyl)pyridine was demonstrated. These compounds can be used as starting materials for further chemical manipulations, such as halogen/metal exchange and electrophilic trapping (Mongin, Tognini, Cottet, & Schlosser, 1998).
Synthesis of Pyridines Substituted with Multiple Elements : Stepwise and regioselective installation of functional groups on pyridines resulted in the synthesis of compounds like 3-fluoro-5-iodo-2-(methylthio)-6-(trimethylsilyl)isonicotinonitrile. This research highlights novel methodologies for dehalocyanation of iodopyridines and acidic hydrolysis of 2-fluoropyridines (Kieseritzky & Lindström, 2010).
Radiopharmaceutical Applications
Synthesis of Radiotracers for Studying Receptors : The synthesis of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine was accomplished, providing insights into the synthesis of radiotracers for studying nicotinic acetylcholine receptors (Horti et al., 1998).
Development of PET Tracers : The synthesis of 6-[18F]Fluoro-A-85380, a tracer for positron emission tomography (PET), highlights the potential for studying brain nicotinic acetylcholine receptors in vivo (Scheffel et al., 1998).
Organic Synthesis and Chemical Transformations
Synthesis of Poly-Substituted Pyridines : A novel strategy for synthesizing poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines was developed, breaking C-F bonds and offering an alternative to traditional pyridine synthesis methods (Chen et al., 2010).
Displacement Reactions in Pyridines : The conversion of 2-iodopyridines into 2-(trifluoromethyl)pyridines through iodide displacement by (trifluormethyl)copper demonstrates a versatile approach for synthesizing trifluoromethyl-substituted pyridines (Cottet & Schlosser, 2002).
Medical Research and Pharmacology
- Lead Selection for Malaria Treatment : The study on trifluoromethyl-substituted pyridine and pyrimidine analogues of 2-aminomethylphenols identified JPC-3210 as a lead compound for malaria treatment due to its in vitro antimalarial activity and in vivo efficacy (Chavchich et al., 2016).
Safety And Hazards
The safety information for “2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
Future Directions
The future directions for “2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine” and other trifluoromethylpyridines are promising. They are key structural motifs in active agrochemical and pharmaceutical ingredients . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
properties
IUPAC Name |
2-fluoro-3-iodo-6-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F4IN/c7-5-3(11)1-2-4(12-5)6(8,9)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFWFYZXEVQOLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1I)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F4IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90730864 | |
Record name | 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90730864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine | |
CAS RN |
957345-34-5 | |
Record name | 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90730864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-3-iodo-6-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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